1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving substituted anilines and isocyanates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have properties such as being a white crystalline solid, having a density of 1.3±0.1 g/cm^3, and a boiling point of 333.8±32.0 °C at 760 mmHg .Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds such as dcmu, a herbicide of the aryl urea class, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Related compounds such as dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This could potentially lead to downstream effects such as reduced ATP production and impaired growth in plants.
Result of Action
Related compounds such as dcmu, by inhibiting photosynthesis, can lead to reduced plant growth .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSHBVIHSHGDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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